![molecular formula C14H13N5O3S B2723173 N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1208525-13-6](/img/structure/B2723173.png)
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups, including a methoxy group, a benzyl group, an oxadiazole ring, a thiadiazole ring, and a carboxamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound’s structure features several heterocyclic rings (oxadiazole and thiadiazole), which could influence its electronic properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, compounds with similar structures often undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds featuring 1,3,4-thiadiazole and 1,3,4-oxadiazole rings, similar to the core structure of the specified compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel thiazolidine-2,4-dione carboxamide derivatives demonstrated moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Alhameed et al., 2019).
Anticancer Activity
Several studies have focused on synthesizing and evaluating compounds with 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds for their anticancer potential. For example, Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and showed significant cytotoxicity against cancer cell lines, indicating their potential utility in cancer treatment (Gür et al., 2020).
Enzyme Inhibition and Biological Screening
Compounds containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties have been evaluated for their enzyme inhibition properties, which can be crucial for designing drugs targeting specific biological pathways. A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed their nematocidal activities, showcasing the versatility of these compounds in biological applications (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-12(23-19-16-8)13(20)15-14-18-17-11(22-14)7-9-3-5-10(21-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHMSMBTJOMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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